

Spectroscopic and Analytical Profile of (S)-3-Boc-aminomethylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: **3-Boc-aminomethylpyrrolidine**

Cat. No.: **B121664**

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Introduction

(S)-**3-Boc-aminomethylpyrrolidine** is a chiral building block widely utilized in medicinal chemistry and organic synthesis. Its pyrrolidine scaffold and the Boc-protected amine functionality make it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and other bioactive compounds.^[1] Accurate characterization of this compound is critical to ensure its identity, purity, and structural integrity for subsequent applications. This technical guide provides a comprehensive overview of the spectroscopic data for (S)-**3-Boc-aminomethylpyrrolidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Chemical Properties

Identifier	Value
IUPAC Name	tert-butyl N-[(3S)-pyrrolidin-3-yl]methyl]carbamate
Synonyms	(S)-3-(Boc-aminomethyl)pyrrolidine, (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
CAS Number	199175-10-5 [1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [1]
Molecular Weight	200.28 g/mol [1] [2]
Appearance	Yellow oil [1]

Spectroscopic Data

The following sections present the expected spectroscopic data for **(S)-3-Boc-aminomethylpyrrolidine**. While a complete set of experimentally-derived raw data from a single source is not publicly available, the provided data is based on typical values for the constituent functional groups and analysis of structurally similar compounds.[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of **(S)-3-Boc-aminomethylpyrrolidine**.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of **(S)-3-Boc-aminomethylpyrrolidine** is characterized by the presence of the tert-butyl group of the Boc protector, the protons of the pyrrolidine ring, and the aminomethyl side chain.

Assignment	Expected Chemical Shift (δ) ppm	Multiplicity	Integration
H on Boc group (-C(CH ₃) ₃)	~ 1.45	Singlet	9H
Pyrrolidine ring protons (-CH ₂ -)	1.50 - 2.10	Multiplet	2H
Pyrrolidine ring proton (-CH-)	2.20 - 2.50	Multiplet	1H
Aminomethyl protons (-CH ₂ -NH ₂ Boc)	2.90 - 3.20	Multiplet	2H
Pyrrolidine ring protons (-CH ₂ -N-)	2.70 - 3.40	Multiplet	4H
Amine proton (-NH-)	4.80 - 5.20	Broad Singlet	1H
Pyrrolidine amine proton (-NH-)	1.50 - 2.50	Broad Singlet	1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm and can vary depending on the solvent and concentration.[\[5\]](#)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Expected Chemical Shift (δ) ppm
Pyrrolidine ring carbon (-CH ₂ -)	~ 25 - 35
Boc group methyl carbons (-C(CH ₃) ₃)	~ 28.5
Pyrrolidine ring carbon (-CH-)	~ 35 - 45
Aminomethyl carbon (-CH ₂ -NH ₂)	~ 45 - 55
Pyrrolidine ring carbons (-CH ₂ -N-)	~ 45 - 55
Boc group quaternary carbon (-C(CH ₃) ₃)	~ 79.0
Boc group carbonyl carbon (-C=O)	~ 155.0

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm and can vary based on the solvent used.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Characteristic IR Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium
C-H Stretch (alkane)	2850 - 2980	Strong
C=O Stretch (Boc carbamate)	1680 - 1710	Strong
N-H Bend (amine)	1500 - 1600	Medium
C-N Stretch (amine)	1000 - 1250	Medium

Note: The C=O stretch of the Boc carbamate is a particularly strong and characteristic absorption.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data

For **(S)-3-Boc-aminomethylpyrrolidine** (Molecular Weight: 200.28 g/mol), the following fragments are expected in an electrospray ionization (ESI) mass spectrum in positive ion mode.

m/z	Assignment
201.16	$[\text{M}+\text{H}]^+$ (protonated molecular ion)
145.10	$[\text{M}-\text{C}_4\text{H}_8+\text{H}]^+$ (loss of isobutylene)
101.11	$[\text{M}-\text{Boc}+\text{H}]^+$ (loss of the entire Boc group)
57.07	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Note: Fragmentation patterns can vary depending on the ionization technique and the instrument parameters used.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(S)-3-Boc-aminomethylpyrrolidine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or the corresponding frequency for the available ¹H spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-2048 (or more for dilute samples).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts in both ^1H and ^{13}C spectra.

IR Spectroscopy Protocol

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - As **(S)-3-Boc-aminomethylpyrrolidine** is a liquid or low-melting solid, the ATR technique is ideal.
 - Place a small drop of the sample directly onto the ATR crystal. If it is a solid, place a small amount on the crystal and apply pressure with the ATR press to ensure good contact.
- Instrument Parameters (FT-IR):
 - Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Analysis:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

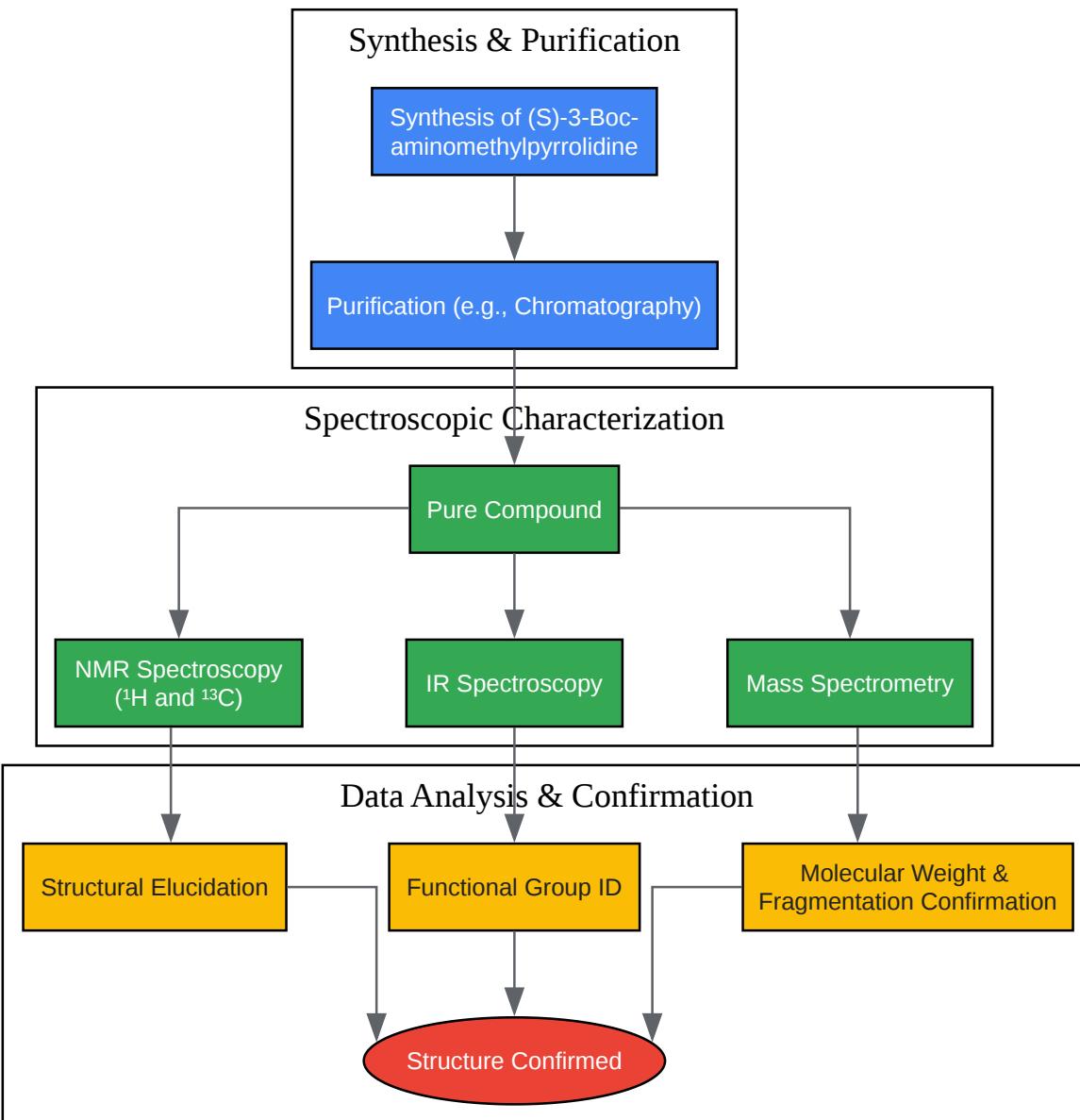
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **(S)-3-Boc-aminomethylpyrrolidine** (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solvent should be compatible with the mass spectrometer's mobile phase.
- Instrument Parameters (LC-MS or Direct Infusion):
 - Ionization Source: Electrospray Ionization (ESI).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
 - Mode: Positive ion mode is typically used for amines.
 - Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-300).
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizing Gas Flow and Temperature: Optimize for a stable spray and efficient desolvation.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecular ion ($[M+H]^+$).
 - Analyze the fragmentation pattern to identify characteristic losses, such as the loss of isobutylene, the entire Boc group, and the presence of the tert-butyl cation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of (S)-3-Boc-aminomethylpyrrolidine.



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Caption: Workflow for Spectroscopic Analysis.

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